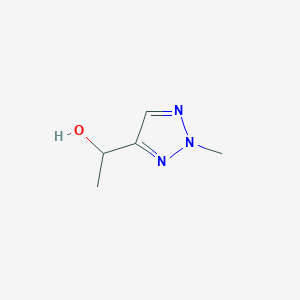

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyltriazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4(9)5-3-6-8(2)7-5/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMUFLIZWCZXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(N=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques for 1 2 Methyl 2h 1,2,3 Triazol 4 Yl Ethanol

Spectroscopic Analyses of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

No published studies containing ¹H, ¹³C, or 2D-NMR spectroscopic data for this compound were identified.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound has not been reported in the available scientific papers.

High-Resolution Mass Spectrometry (HRMS)

Exact mass measurement data from HRMS analysis for this compound could not be located in the surveyed literature.

X-ray Crystallography of this compound and its Derivatives

Elucidation of Molecular Structure and Conformation

No X-ray crystallographic studies have been published for this compound or its direct derivatives, and therefore, information on its solid-state molecular structure and conformation is not available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The detailed analysis of a compound's crystal structure provides invaluable insights into its solid-state organization, which is governed by various non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, dictate the material's physical properties. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, the analysis of structurally related triazole-ethanol derivatives allows for a well-grounded understanding of the potential interactions that stabilize its crystal lattice.

In addition to classical hydrogen bonds, weaker C—H···O, C—H···N, and C—H···F interactions can also play a significant role in the stabilization of the crystal packing. nih.govmdpi.com Furthermore, in triazole derivatives containing aromatic rings, π-π stacking interactions are a common feature. These occur when the electron clouds of adjacent aromatic rings overlap, contributing to the cohesion of the crystal structure. For example, in the crystal structure of [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol, supramolecular layers formed by hydrogen bonds are further connected by π–π contacts between benzene (B151609) rings. researchgate.net Although this compound lacks a phenyl group, the potential for π-π interactions involving the triazole ring itself, though weaker, cannot be entirely dismissed. researchgate.net The collective effect of these varied intermolecular forces results in a stable, three-dimensional crystal lattice.

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-[(E)-(2-Phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethanol | O—H···N Hydrogen Bonding | Links molecules into one-dimensional supramolecular chains. | nih.govnih.gov |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | O—H···N Hydrogen Bonding | Forms chains with a C(9) graph-set notation. | nih.gov |

| [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol | π–π Stacking | Connects layers along the c-axis with an inter-centroid distance of 3.7789 (13) Å. | researchgate.net |

| General Triazole Derivatives | Weak C—H···O/N Interactions | Contribute to the overall stability of the crystal packing. | nih.govmdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a chemical compound. measurlabs.com This method provides a fundamental verification of a molecule's elemental composition, serving as a critical checkpoint for confirming its identity and purity after synthesis. thermofisher.comthermofisher.com The technique typically involves the combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products (e.g., CO₂, H₂O, N₂). thermofisher.com

For this compound, the molecular formula is C₅H₉N₃O, which corresponds to a molecular weight of 127.14 g/mol . From this formula, the theoretical elemental composition can be calculated. The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared against these theoretical values. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence that the synthesized compound has the correct atomic composition and is substantially pure. acs.org

The table below outlines the theoretical (calculated) elemental composition for this compound.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 47.24% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.14% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 33.05% |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.58% |

In research literature, elemental analysis data is conventionally presented by comparing the calculated values with the experimentally found values. This practice is illustrated in the following table, which shows data for other, more complex triazole derivatives as reported in scientific studies.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 5-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₂₀H₂₀N₆OS | C | 61.21 | 61.47 | nih.gov |

| H | 5.14 | 5.42 | |||

| N | 21.41 | 21.66 | |||

| 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | C₂₀H₁₆Cl₂N₈O₄S | C | 44.87 | 44.93 | mdpi.com |

| H | 3.01 | 3.19 | |||

| N | 20.93 | 20.99 |

Computational and Theoretical Investigations of 1 2 Methyl 2h 1,2,3 Triazol 4 Yl Ethanol

Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF))

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed to approximate the electronic structure of molecules, offering insights into their geometry, stability, and reactivity. For a molecule like 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanol, these methods would be invaluable in elucidating its fundamental characteristics.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Given the rotational freedom around the C-C and C-O single bonds of the ethanol (B145695) substituent, the molecule can exist in various conformations. A conformational analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This exploration of the conformational landscape helps identify the lowest-energy (most stable) conformers and the energy barriers between them. It is anticipated that conformers minimizing steric hindrance between the triazole ring and the hydroxyl group would be energetically favored.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated using DFT)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | ~1.35 |

| N2-N3 | ~1.31 | |

| N3-C4 | ~1.36 | |

| C4-C5 | ~1.38 | |

| C5-N1 | ~1.37 | |

| C4-C(ethanol) | ~1.50 | |

| Bond Angle (°) | N1-N2-N3 | ~110 |

| N2-N3-C4 | ~115 | |

| N3-C4-C5 | ~105 | |

| C4-C5-N1 | ~105 |

Electronic Structure Analysis (Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP))

Understanding the electronic structure is crucial for predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. For this compound, the HOMO is expected to be localized on the electron-rich triazole ring and the oxygen of the hydroxyl group, while the LUMO would likely be distributed over the triazole ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), prone to nucleophilic attack. In our target molecule, the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group would be expected to be regions of negative potential.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

Prediction and Correlation of Spectroscopic Parameters (NMR, IR)

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computational model. For this compound, theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These predictions would aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each nucleus.

Similarly, the vibrational frequencies from Infrared (IR) spectroscopy can be computed. This allows for the assignment of characteristic absorption bands to specific molecular vibrations, such as the O-H stretch of the alcohol, C-H stretches of the methyl and ethyl groups, and the vibrational modes of the triazole ring.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR (ppm) | OH proton | 2.0 - 4.0 |

| CH (ethanol) | 4.5 - 5.0 | |

| CH₃ (ethanol) | 1.4 - 1.6 | |

| CH₃ (triazole) | 4.0 - 4.3 | |

| CH (triazole) | 7.5 - 8.0 | |

| ¹³C NMR (ppm) | C4 (triazole) | 140 - 150 |

| C5 (triazole) | 120 - 130 | |

| C (ethanol, CHOH) | 60 - 70 | |

| IR (cm⁻¹) | O-H stretch | 3200 - 3600 |

| C-H stretch (aliphatic) | 2850 - 3000 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors. For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds (O-H···N), as well as weaker C-H···N and van der Waals contacts.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 40 - 50% |

| O···H / H···O | 20 - 30% |

| N···H / H···N | 15 - 25% |

Molecular Docking and Interaction Analysis (Focusing on molecular recognition principles)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand (like our triazole derivative) might interact with a biological target, such as an enzyme or receptor.

A molecular docking study of this compound would involve selecting a relevant protein target and computationally placing the molecule into its binding site. The results would be scored based on the predicted binding affinity, providing an estimate of the strength of the interaction. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The hydroxyl group and the triazole nitrogen atoms would likely be key pharmacophoric features involved in hydrogen bonding with amino acid residues in the active site.

Table 5: Illustrative Molecular Docking Results with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -6.0 to -8.0 |

| Key Interacting Residues | Amino acids with polar side chains (e.g., Ser, Thr, Asn, Gln) |

Thermodynamic Parameter Calculations

Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule. For this compound, parameters such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) could be calculated. These values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Table 6: Hypothetical Thermodynamic Parameters at 298.15 K

| Parameter | Predicted Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | 50 - 150 |

| Standard Entropy (S°) (J/mol·K) | 300 - 400 |

Reactivity and Mechanistic Understanding of 1 2 Methyl 2h 1,2,3 Triazol 4 Yl Ethanol and Its Functional Analogues

Reaction Pathways and Transformation Studies of the Hydroxyl Group

The hydroxyl group is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and substitution. The specific reaction pathway often depends on the reagents and conditions employed.

Substitution Reactions: The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, treatment with a strong acid like HBr can lead to the formation of the corresponding bromo-derivative.

Esterification: In the presence of a carboxylic acid or its derivative, 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanol can undergo esterification to form the corresponding ester. This reaction is typically catalyzed by an acid.

The following table summarizes common transformations of the hydroxyl group:

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | PCC, DMP, Swern | Ketone |

| Substitution (to Halide) | SOCl₂, PBr₃ | Alkyl Halide |

| Tosylation | TsCl, pyridine | Tosylate |

| Esterification | Carboxylic acid, acid catalyst | Ester |

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle, which imparts significant stability to the molecule. It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to metabolic degradation and redox conditions. The stability of the triazole ring can be attributed to the delocalization of π-electrons across the five-membered ring.

However, the reactivity of the 1,2,3-triazole ring can be influenced by the substituents attached to it. The presence of electron-withdrawing or electron-donating groups can affect the electron density of the ring and its susceptibility to electrophilic or nucleophilic attack. For instance, the presence of an electron-donating group adjacent to the triazole ring can make it more susceptible to ring-opening at elevated temperatures.

The N-methylation in this compound can influence the regioselectivity of further reactions on the triazole ring. Generally, 1-substituted and 2-substituted 1,2,3-triazoles can be considered as kinetic and thermodynamic products, respectively, in reactions like sulfonylation.

Cycloaddition Reactions Involving 1,2,3-Triazole Moieties

The most prominent reaction involving the 1,2,3-triazole moiety is its formation via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. This reaction is a cornerstone of "click chemistry" and is widely used for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The copper-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective.

While the 1,2,3-triazole ring itself is generally stable and less prone to participating in cycloaddition reactions as a reactant, the azide and alkyne functional groups used in its synthesis are central to this class of reactions. Intramolecular azide-alkyne cycloadditions are also utilized to synthesize fused 1,2,3-triazole ring systems.

The following table outlines key features of azide-alkyne cycloaddition reactions:

| Reaction Name | Catalyst | Key Features |

| Huisgen 1,3-Dipolar Cycloaddition | Thermal | Can produce a mixture of 1,4- and 1,5-disubstituted regioisomers. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) | Highly regioselective for 1,4-disubstituted products, mild reaction conditions. |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru | Regioselective for 1,5-disubstituted products. |

Derivatization via Condensation Reactions (e.g., Oxime and Hydrazone Formation)

The hydroxyl group of this compound can be oxidized to a ketone, 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-one. This ketone can then undergo condensation reactions with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are typically reversible and can be catalyzed by acids or aniline.

The formation of oximes and hydrazones proceeds through a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The rates of these reactions are pH-dependent, with optimal rates often observed in a slightly acidic medium.

The general mechanism for oxime and hydrazone formation is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the nitrogen of hydroxylamine or hydrazine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group of the carbinolamine.

Elimination of water to form the C=N double bond.

Oxidation and Reduction Chemistry of this compound and its Precursors

Oxidation: The secondary alcohol, this compound, can be oxidized to the corresponding ketone, 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-one, using a variety of oxidizing agents. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation to avoid over-oxidation. The 1,2,3-triazole ring is generally stable to these oxidative conditions.

Reduction: The precursor ketone, 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-one, can be reduced to the target alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents provide a hydride ion (H⁻) that attacks the electrophilic carbonyl carbon.

The following table details common oxidizing and reducing agents for the interconversion of this compound and its ketone precursor:

| Transformation | Reagent(s) | Product |

| Oxidation of Alcohol | PCC, DMP, Swern Oxidation | 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-one |

| Reduction of Ketone | NaBH₄, LiAlH₄ | This compound |

Advanced Synthetic Transformations and Derivatization Strategies for 1 2 Methyl 2h 1,2,3 Triazol 4 Yl Ethanol Analogues

Synthesis of Novel Substituted Triazole-Ethanol Scaffolds

The synthesis of novel substituted triazole-ethanol scaffolds analogous to 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanol is primarily achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction typically involves the coupling of a terminal alkyne with an organic azide (B81097). To generate diversity in the triazole-ethanol scaffold, variations can be introduced in both the alkyne and azide precursors.

For instance, starting with different substituted propargyl alcohols, a range of analogues can be synthesized. The hydroxyl group of the propargyl alcohol can be protected to allow for modifications at other positions, followed by deprotection. Alternatively, chiral propargyl alcohols can be employed to produce enantiomerically pure triazole-ethanol derivatives. The synthesis of the key 1,2,3-triazole core is often accomplished with high yields and regioselectivity, exclusively affording the 1,4-disubstituted isomer.

A general synthetic route involves the reaction of a suitably substituted terminal alkyne, such as a protected but-3-yn-2-ol derivative, with methyl azide in the presence of a copper(I) catalyst. Subsequent modifications can be carried out on the resulting triazole ring or the ethanol (B145695) side chain. For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved under microwave conditions, which often leads to reduced reaction times and improved yields.

| Starting Materials | Reaction Conditions | Product Type | Key Features |

|---|---|---|---|

| Substituted propargyl alcohols, Organic azides | Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1-(1H-1,2,3-triazol-4-yl)ethanol analogues | High regioselectivity and yield. |

| α,α-Dichlorotoluene sulfonylhydrazone, Primary amines | DIPEA, Ethanol | N1-substituted-1,2,3-triazoles | Metal-free synthesis. frontiersin.org |

Conjugation with Other Heterocyclic Systems (e.g., Pyrazoles, Thiazoles, Thiadiazoles, Quinazolines)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been extensively applied to the 1,2,3-triazole scaffold. Conjugating the triazole-ethanol core with other heterocyclic systems like pyrazoles, thiazoles, thiadiazoles, and quinazolines can lead to novel molecular entities with potentially enhanced or synergistic biological activities.

Pyrazoles: The synthesis of triazole-pyrazole hybrids can be achieved by developing a synthetic route that allows for the N-functionalization of the pyrazole (B372694) before its attachment to the triazole unit via a CuAAC reaction. nih.gov For instance, a pyrazole bearing an alkyne or azide functionality can be reacted with a corresponding triazole precursor. One approach involves the use of triazenylpyrazoles as precursors to pyrazolyl azides, which can then undergo cycloaddition with alkynes. nih.gov

Thiazoles: Triazole-thiazole hybrids have been synthesized through multi-component reactions. nih.gov For example, a reaction involving a 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one, a benzaldehyde, and thiosemicarbazide (B42300) can lead to the formation of a pyrazolin-N-thioamide, which can be further cyclized with various ketones to yield 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. nih.gov

Thiadiazoles: The conjugation of 1,2,3-triazoles with 1,3,4-thiadiazoles can be accomplished through a multi-step synthesis. researchgate.net A common strategy involves the preparation of a 1,2,3-triazole derivative containing a carboxylic acid or a related functional group, which is then used to construct the thiadiazole ring. For example, a 1,2,3-triazole-4-carboxylic acid can be converted to its corresponding acid hydrazide, which upon reaction with carbon disulfide and subsequent cyclization, can yield a triazole-substituted 1,3,4-thiadiazole. researchgate.net

Quinazolines: The synthesis of 1,2,3-triazole-quinazolinone conjugates has been reported. nih.gov These hybrids can be prepared by reacting a quinazolinone moiety bearing an azide or alkyne group with a suitable triazole precursor.

| Heterocyclic System | Synthetic Strategy | Key Intermediates |

|---|---|---|

| Pyrazole | CuAAC reaction | Pyrazolyl azides and terminal alkynes nih.gov |

| Thiazole | Multi-component reaction followed by cyclization | Pyrazolin-N-thioamides nih.gov |

| Thiadiazole | Multi-step synthesis involving cyclization | 1,2,3-Triazole-4-carbohydrazides researchgate.net |

| Quinazoline | Click chemistry | Azido or alkynyl functionalized quinazolinones nih.gov |

N-Substitution Patterns and their Impact on Molecular Architecture

N1-Substitution: The CuAAC reaction is the most reliable method for the regioselective synthesis of N1,4-disubstituted 1,2,3-triazoles. This high regioselectivity is a major advantage of this "click" reaction.

N2-Substitution: Achieving selective N2-alkylation or N2-arylation of 1,2,3-triazoles is more challenging as direct alkylation or arylation of NH-1,2,3-triazoles often yields a mixture of N1 and N2 isomers. nih.gov However, several methods have been developed to favor N2-substitution. For instance, palladium-catalyzed arylation of 4-substituted and 4,5-unsubstituted 1,2,3-triazoles has been shown to be highly N2-selective. nih.gov Similarly, gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers also provides N2-alkylated products with high regioselectivity. nih.gov The use of specific catalysts and reaction conditions can direct the substitution to the N2 position. For example, a base-induced synthesis of N2-substituted 1,2,3-triazoles from N-sulfonyl-1,2,3-triazoles and alkyl halides proceeds with high regioselectivity. acs.org

The choice of the N-substituent has a profound impact on the molecular architecture. Bulky substituents on the nitrogen atoms can introduce steric hindrance, affecting the conformation of the molecule and its ability to interact with biological targets. The electronic nature of the N-substituent also plays a crucial role, influencing the electron density of the triazole ring and its potential for hydrogen bonding and other non-covalent interactions.

| Substitution Pattern | Synthetic Method | Key Features |

|---|---|---|

| N1-Substitution | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | High regioselectivity for 1,4-disubstituted products. |

| N2-Substitution | Palladium-catalyzed arylation | Highly N2-selective for 4-substituted and 4,5-unsubstituted triazoles. nih.gov |

| N2-Substitution | Gold-catalyzed alkylation with vinyl ethers | High regioselectivity for N2-alkylated products. nih.gov |

Introduction of Diverse Functional Groups for Extended Chemical Space Exploration

To further explore the chemical space around the this compound scaffold, a variety of functional groups can be introduced onto the triazole ring or the ethanol side chain. These modifications can alter the physicochemical properties of the molecule, such as its polarity, solubility, and ability to participate in specific interactions.

Functionalization of the Triazole Ring:

Halogenation: Halogen atoms can be introduced onto the triazole ring, typically at the C5 position. rsc.org These halogenated triazoles serve as versatile intermediates for further functionalization through cross-coupling reactions. researchgate.net For example, a facile and direct halogenation of 1,2,3-triazoles can be achieved using a potassium halide-oxone system under transition-metal-free conditions. rsc.org

Arylation: Palladium-catalyzed direct arylation of the C5 position of N-substituted 1,2,3-triazoles is an efficient method for introducing aryl groups. nih.gov This transformation allows for the synthesis of a wide range of 1,4,5-trisubstituted 1,2,3-triazoles.

Amination: 5-Amino-1,2,3-triazoles are valuable building blocks that can be synthesized through various methods, including the Dimroth rearrangement. nih.gov These amino-functionalized triazoles can be further derivatized, for example, through Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl groups on the amino nitrogen. nih.gov

Lithiation: The regioselective lithiation of 1,2,3-triazoles provides a route to introduce a variety of electrophiles at specific positions on the triazole ring. researchgate.netchemrxiv.org However, care must be taken as lithiated triazole intermediates can be unstable. researchgate.netchemrxiv.org

Functionalization of the Ethanol Side Chain:

The hydroxyl group of the ethanol side chain is a key site for derivatization. It can be oxidized to a ketone, which can then undergo a variety of reactions, such as the formation of imines or hydrazones. The hydroxyl group can also be esterified or etherified to introduce a wide range of functional groups.

These diverse functionalization strategies enable the generation of large libraries of this compound analogues, facilitating the exploration of structure-activity relationships and the development of compounds with optimized properties.

| Functional Group | Synthetic Method | Position |

|---|---|---|

| Halogen | KX-Oxone system rsc.org | C5 |

| Aryl | Palladium-catalyzed direct arylation nih.gov | C5 |

| Amino | Dimroth rearrangement nih.gov | C5 |

| Various electrophiles | Lithiation followed by quenching with an electrophile researchgate.netchemrxiv.org | Various |

Applications in Advanced Chemical Research Excluding Prohibited Areas

Ligand Design in Catalysis for Chemical Transformations

The 1,2,3-triazole moiety is a well-established and versatile component in the design of ligands for a wide array of catalytic transformations. The nitrogen atoms of the triazole ring can coordinate with various metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting catalyst. The presence of the ethanol (B145695) group in 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanol offers an additional coordination site through the oxygen atom, allowing for the formation of bidentate or even tridentate ligands, which can enhance the stability and activity of the metal complexes.

Homogeneous Catalysis

In homogeneous catalysis, ligands based on 1,2,3-triazoles have been successfully employed in a variety of metal-catalyzed reactions. The lone pair electrons on the nitrogen atoms of the triazole ring can form stable complexes with transition metals. For instance, ruthenium(II) complexes bearing triazole-based ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones and aldehydes, using ethanol as both a sustainable hydrogen source and a solvent. at.uaresearchgate.net The design of these ligands plays a crucial role in the catalytic efficiency. While direct studies on this compound are limited, its structure suggests it could be a precursor to effective ligands. The hydroxyl group can be deprotonated to form an alkoxide, which can then coordinate to a metal center, creating a stable chelate ring that can influence the catalytic activity.

The unique electronic properties of 1,2,3-triazoles can also be harnessed to modulate the reactivity of the metal center. For example, 1,2,3-triazoles have been shown to be effective ligands in iron(III)-catalyzed propargyl alcohol dehydration, where they uniquely adjust the reactivity of the iron cation to enable chemoselective C–O bond activation. nih.gov This highlights the potential of triazole-based ligands, including derivatives of this compound, in promoting challenging chemical transformations.

Heterogeneous Catalysis

The principles of ligand design using this compound can also be extended to heterogeneous catalysis. The compound can be immobilized on solid supports, such as silica (B1680970) or polymers, to create recyclable catalysts. The hydroxyl group provides a convenient handle for grafting the molecule onto the support surface. Once immobilized, the triazole moiety can coordinate with metal nanoparticles or single-atom catalysts, leading to highly active and stable heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems.

Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound makes it an interesting candidate for applications in supramolecular chemistry and the study of self-assembly processes. The triazole ring can participate in various non-covalent interactions, including hydrogen bonding (with the N2 and N3 atoms acting as acceptors) and π-π stacking. The ethanol substituent provides a hydrogen bond donor (the hydroxyl group) and an additional site for intermolecular interactions.

Schiff bases derived from 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde and 2-aminoethanol have been shown to form one-dimensional supramolecular chains through intermolecular O-H···N hydrogen bonding between the hydroxyl group and an imino nitrogen atom. aatbio.comnih.govnih.gov This demonstrates the capacity of the triazole and ethanol moieties to direct the self-assembly of molecules into ordered structures. The N-methyl group in this compound would influence the electronic properties and steric hindrance around the triazole ring, potentially leading to different self-assembly behaviors compared to N-phenyl substituted analogues. The formation of such supramolecular architectures is of interest for the development of functional materials with applications in areas such as crystal engineering and molecular recognition.

Development of Chemosensors and Molecular Probes

While direct applications of this compound as a chemosensor are not extensively documented, its structure provides a foundation for the development of such molecules. The ethanol group can be readily modified to attach a fluorophore or chromophore. For example, ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units have been developed as selective "turn-on" fluorescent chemosensors for Ni(II) in aqueous solutions. researchgate.net The modular nature of the "click" chemistry used to synthesize many triazoles allows for the straightforward incorporation of various functional groups to create a library of potential chemosensors for different target analytes.

| Analyte | Sensing Mechanism | Reference |

| Metal Cations | Complexation leading to changes in fluorescence or redox potential. | nih.gov |

| Anions | Interaction with C-H bonds of the triazole ring or other hydrogen bond donors. | nih.gov |

| Neutral Molecules | Host-guest interactions. | nih.gov |

Integration into Advanced Materials (e.g., Polyazole Energetic Materials)

Nitrogen-rich heterocyclic compounds, including 1,2,3-triazoles, are of significant interest in the field of energetic materials due to their high heats of formation and the generation of environmentally benign N₂ gas upon decomposition. The incorporation of N-methyl-1,2,3-triazole moieties into larger molecules is a strategy for developing new energetic materials with desirable properties such as high density, thermal stability, and low sensitivity. mdpi.com

Research has explored the synthesis of energetic compounds based on N-substituted 4(5)-nitro-1,2,3-triazoles. mdpi.com The introduction of nitro groups onto the triazole ring is a common method to increase the energy content of the molecule. The ethanol group of this compound could be a site for further functionalization, for example, through nitration to form a nitrate (B79036) ester, which would significantly enhance the energetic properties of the molecule. The development of polyazole energetic materials, where multiple triazole rings are linked together, is another promising area. at.uaenergetic-materials.org.cn The bifunctional nature of derivatives of this compound could allow for their use as monomers in the synthesis of energetic polymers. nih.gov

| Energetic Material Property | Contribution of N-Methyl-1,2,3-triazole Moiety | Reference |

| High Density | Efficient crystal packing. | mdpi.com |

| High Heat of Formation | High nitrogen content. | researchgate.net |

| Thermal Stability | Aromatic character of the triazole ring. | mdpi.com |

| Reduced Sensitivity | Can be tuned by modifying substituents. | researchgate.net |

Chemical Modification of Enzymes for Bioconjugation (Focus on Chemical Methodology)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for bioconjugation, including the chemical modification of enzymes. aatbio.comresearchgate.netnih.gov This reaction forms a stable 1,2,3-triazole linkage between a molecule containing an azide (B81097) group and another with a terminal alkyne. The high efficiency and bioorthogonality of this reaction allow it to be performed in complex biological environments with high specificity.

The structure of this compound itself is the product of a click reaction. For its use in bioconjugation, the molecule would need to be further functionalized. For example, the hydroxyl group could be converted into a reactive group, such as an azide or a terminal alkyne. This modified derivative could then be used to label enzymes that have been genetically or chemically modified to contain the complementary functional group. This methodology allows for the site-specific attachment of probes, tags, or other functional molecules to enzymes, enabling studies of their structure, function, and localization within cells. The stability of the triazole linkage ensures that the conjugate remains intact under physiological conditions. nih.gov

Conclusion and Future Research Perspectives for 1 2 Methyl 2h 1,2,3 Triazol 4 Yl Ethanol

Current Achievements and Gaps in Understanding

The scientific community has made strides in the synthesis and characterization of N-substituted 1,2,3-triazoles, a class to which 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanol belongs. The stability of the 1,2,3-triazole ring, stemming from its aromatic character, makes it a reliable building block in organic synthesis. The presence of a hydroxyl group and a methyl group on the substituent at the 4-position of the triazole ring introduces chirality and additional functional handles for further chemical modification.

However, a significant gap in the current body of knowledge is the limited research specifically focused on this compound. While the synthesis of its precursors, such as 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde and 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanone, is documented, detailed studies on the properties, reactivity, and potential applications of the ethanol (B145695) derivative are scarce. This lack of specific data necessitates a reliance on analogous structures to predict its behavior and potential.

Table 1: Key Research Areas and Current Status

| Research Area | Current Achievements | Gaps in Understanding |

| Synthesis | Established methods for precursor synthesis. | Limited documented syntheses of the specific ethanol derivative. |

| Characterization | General understanding of triazole spectroscopy. | Lack of specific spectral and crystallographic data for the title compound. |

| Reactivity | Known reactivity of alcohol and triazole functionalities. | Unexplored unique reactivity arising from the combination of these moieties. |

| Applications | Broad applications of triazoles in various fields. | No specific applications have been investigated for this compound. |

Emerging Synthetic Methodologies and Strategic Directions

The synthesis of this compound can be approached through several established and emerging synthetic routes. A primary and straightforward method involves the reduction of the corresponding ketone, 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanone.

Table 2: Potential Synthetic Routes

| Starting Material | Reagents and Conditions | Product |

| 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanone | Sodium borohydride (B1222165) (NaBH4) in methanol (B129727) or ethanol. | This compound |

| 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde | Grignard reagents such as methylmagnesium bromide (CH3MgBr) followed by aqueous workup. mdpi.com | This compound |

Future synthetic strategies should focus on enantioselective methods to produce specific stereoisomers of this compound. The use of chiral reducing agents or catalysts could provide access to enantiomerically pure forms of the alcohol, which is crucial for applications in medicinal chemistry and materials science where stereochemistry plays a critical role.

Emerging methodologies such as flow chemistry and microwave-assisted synthesis could also be employed to optimize reaction conditions, improve yields, and reduce reaction times. rsc.org These green chemistry approaches offer significant advantages over traditional batch processing. rsc.org

Potential for Novel Chemical Transformations and Functional Materials

The bifunctional nature of this compound, possessing both a nucleophilic alcohol group and a stable triazole ring, opens up a wide array of possibilities for novel chemical transformations. The hydroxyl group can be a site for esterification, etherification, and oxidation reactions, allowing for the introduction of diverse functional groups.

The triazole ring itself, with its three nitrogen atoms, can act as a ligand for metal coordination, paving the way for the development of novel catalysts and metal-organic frameworks (MOFs). chemijournal.com The unique electronic properties of the 1,2,3-triazole ring can be harnessed to construct functional materials with interesting photophysical or electronic properties. semanticscholar.orgresearchgate.net

Potential Applications in Functional Materials:

Polymers: The compound can be used as a monomer in polymerization reactions to create polymers with pendant triazole and hydroxyl groups, potentially leading to materials with unique solubility, thermal, or coordination properties. scispace.comsemanticscholar.org

Liquid Crystals: Modification of the hydroxyl group with long alkyl chains could lead to the synthesis of novel liquid crystalline materials.

Pharmaceutical Scaffolds: The triazole moiety is a well-known pharmacophore, and this compound could serve as a building block for the synthesis of new drug candidates. nih.gov

Directions for Advanced Computational Modeling and Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide valuable insights where experimental data is lacking.

Key Areas for Computational Investigation:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and the rotational barriers of the substituents.

Electronic Properties: Calculating the molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and dipole moment to understand its reactivity and intermolecular interactions. acs.org

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Toxicity Relationship (QSTR) Models: Developing models to predict the physicochemical properties (like lipophilicity) and potential toxicity of derivatives based on their molecular structure. researchgate.netnih.govresearchgate.net

Table 3: Computational Methods and Their Applications

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and spectroscopic properties. acs.org |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvents and its interaction with other molecules. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets, such as enzymes. acs.org |

Future research in this area should focus on building robust predictive models for this class of compounds, which would be invaluable for designing new molecules with desired properties for specific applications. By combining targeted synthesis, thorough characterization, and advanced computational modeling, the full potential of this compound as a versatile chemical building block can be realized.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanol?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by hydroxylation or reduction steps. Key steps include:

- Reaction conditions : Controlled temperature (60–80°C), inert atmosphere, and ethanol as a solvent to minimize by-products .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolves the triazole ring protons (δ 7.2–8.1 ppm) and hydroxyl group (broad peak at δ 1.5–2.5 ppm) .

- FTIR : Identifies hydroxyl stretches (3200–3600 cm⁻¹) and triazole C=N vibrations (1500–1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can reaction yields be improved during synthesis?

- Catalyst optimization : Use Cu(I) salts (e.g., CuBr) with tris(benzyltriazolylmethyl)amine (TBTA) ligands to enhance cycloaddition efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in final step precipitation .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) at the triazole 2-position enhance antimicrobial activity by increasing membrane permeability .

- Hydroxyl group positioning : Secondary alcohols (as in this compound) show better solubility and bioavailability compared to primary alcohols .

- Rational design : Computational docking studies (e.g., AutoDock Vina) predict interactions with target enzymes like fungal CYP51 .

Q. How can contradictory data on biological activity across studies be resolved?

- Standardized assays : Use MIC (minimum inhibitory concentration) testing against reference strains (e.g., Candida albicans ATCC 90028) to ensure reproducibility .

- Structural analogs : Compare activity of derivatives with varying substituents to isolate pharmacophore contributions .

- Synergistic studies : Evaluate compound interactions with known antifungals (e.g., fluconazole) to identify combinatorial effects .

Q. What methodologies are recommended for studying stability under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Light sensitivity : UV-Vis spectroscopy to assess photodegradation rates under simulated sunlight .

Q. How can computational tools aid in predicting reactivity or toxicity?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition .

- Quantum chemical calculations : Gaussian09 for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

- Toxicity profiling : Use ProTox-II to assess potential hepatotoxicity or mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.